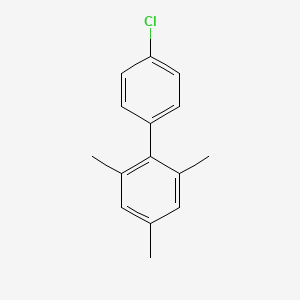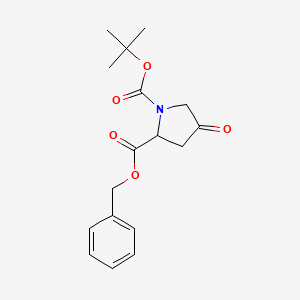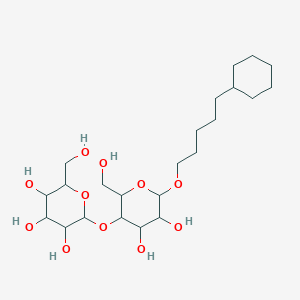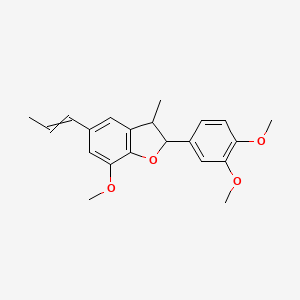
5-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxypentyl-triphenylphosphanium;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxypentyl-triphenylphosphanium;bromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a piperidine ring, a triphenylphosphonium group, and a bromide ion, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxypentyl-triphenylphosphanium;bromide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is often synthesized through a series of reactions involving the reduction of nitroxide radicals, such as 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), to form the hydroxylamine derivative . This intermediate is then reacted with a suitable alkylating agent to introduce the pentyl chain.
The triphenylphosphonium group is introduced through a nucleophilic substitution reaction, where triphenylphosphine reacts with an appropriate alkyl halide. The final step involves the formation of the bromide salt, which is achieved by reacting the intermediate with hydrobromic acid or another bromide source under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxypentyl-triphenylphosphanium;bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxypentyl-triphenylphosphanium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related conditions.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxypentyl-triphenylphosphanium;bromide involves its ability to interact with molecular targets and pathways related to oxidative stress. The compound can scavenge reactive oxygen species (ROS), thereby reducing oxidative damage in cells . This antioxidant activity is primarily attributed to the presence of the hydroxylamine group, which can donate electrons to neutralize ROS.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A widely used nitroxide radical with similar antioxidant properties.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Another nitroxide radical known for its ROS scavenging ability.
1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione: A compound with similar structural features and antioxidant activity.
Uniqueness
5-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxypentyl-triphenylphosphanium;bromide stands out due to the presence of the triphenylphosphonium group, which enhances its lipophilicity and allows it to interact with biological membranes more effectively. This unique feature makes it a valuable compound for research in oxidative stress and related fields.
Propriétés
Formule moléculaire |
C32H43BrNO2P |
|---|---|
Poids moléculaire |
584.6 g/mol |
Nom IUPAC |
5-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxypentyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C32H43NO2P.BrH/c1-31(2)25-27(26-32(3,4)33(31)34)35-23-15-8-16-24-36(28-17-9-5-10-18-28,29-19-11-6-12-20-29)30-21-13-7-14-22-30;/h5-7,9-14,17-22,27,34H,8,15-16,23-26H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
PAESSHGSOHSIFC-UHFFFAOYSA-M |
SMILES canonique |
CC1(CC(CC(N1O)(C)C)OCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13384437.png)

![N-(5-tert-butyl-1H-pyrazol-3-yl)-2-(3-propan-2-ylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13384443.png)





![4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid](/img/structure/B13384481.png)

![N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B13384494.png)


